3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one
Description
The compound 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with an azetidine ring. The azetidine moiety is substituted with a 4-bromo-pyrazole group, while the pyrrolidinone nitrogen is modified with an isopropyl chain.
Properties
IUPAC Name |
3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O/c1-10(2)19-4-3-13(14(19)20)17-6-11(7-17)8-18-9-12(15)5-16-18/h5,9-11,13H,3-4,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAIHTHYGDKCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their broad range of biological activities.
Pharmacokinetics
The compound’s molecular weight, as reported, is 384655 Da, which is within the optimal range for drug-like properties. This suggests that the compound might have good bioavailability.
Result of Action
Compounds with similar structures have been reported to show a broad range of biological activities, suggesting that this compound might have similar effects.
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolidin-2-one : A lactam ring contributing to solubility and hydrogen-bonding interactions.
- Azetidine : A strained four-membered ring that enhances conformational rigidity.
- Isopropyl group : Enhances lipophilicity, influencing pharmacokinetic properties.
Comparison with Structurally Similar Compounds
Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1005615-47-3)
- Structure: Shares the 4-bromo-pyrazole group but replaces the azetidine-pyrrolidinone core with a methylpropanoate ester.
- Properties :
1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one (CAS 2415517-17-6)
- Structure: Similar azetidine-pyrazole backbone but substitutes the pyrrolidinone with a difluorophenyl ketone.
- Properties: Fluorine atoms improve membrane permeability but reduce basicity.
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(3R)-3-piperidinyl-pyrazolo[1,5-a]pyrimidin-7-amine
- Structure : Contains a pyrazolo-pyrimidine core with bromine and piperidine substituents.
- Properties: Larger aromatic system (pyrazolo-pyrimidine) enhances π-π stacking but reduces solubility. Piperidine introduces basicity, contrasting with the neutral pyrrolidinone in the target compound .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₈BrN₃O | 356.2 | Pyrrolidinone, Azetidine, Pyrazole | 2.1 |
| Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoate | C₇H₉BrN₂O₂ | 233.06 | Ester, Pyrazole | 1.8 |
| CAS 2415517-17-6 | C₁₅H₁₄BrF₂N₃O | 370.19 | Ketone, Azetidine, Pyrazole | 2.5 |
| 6-Bromo-pyrazolo-pyrimidine derivative | C₁₅H₁₈BrN₇ | 376.25 | Pyrazolo-pyrimidine, Piperidine | 3.0 |
*LogP values estimated using fragment-based methods.
Research Findings and Functional Implications
Pharmacokinetic Considerations
- The pyrrolidinone-lactam enhances aqueous solubility compared to ester or ketone analogs (e.g., ~20% higher solubility predicted than CAS 2415517-17-6) .
- The isopropyl group increases LogP, suggesting improved blood-brain barrier penetration relative to polar derivatives .
Preparation Methods
Cyclocondensation of 1,3-Diketones
A 1,3-diketone (e.g., acetylacetone) reacts with hydrazine hydrate under acidic conditions to form the pyrazole core. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (10% v/v) |
| Temperature | 80°C, 6 h |
| Bromination Agent | NBS, 0°C, 2 h |
| Yield | 75–85% |
Preparation of Azetidine-3-methanol Derivatives
Azetidine rings are synthesized via acid-catalyzed dimerization of azetidine, as described by Bogdán et al..
Azetidine Dimerization Protocol
Azetidine undergoes ring-opening in dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA) as a catalyst, yielding 3-(azetidin-1-yl)propan-1-amine. Subsequent oxidation or functionalization introduces the hydroxymethyl group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO-d6 |
| Catalyst | TFA (0.5 eq) |
| Temperature | 50°C, 72 h |
| Conversion | >90% |
Synthesis of 1-Isopropylpyrrolidin-2-one
The pyrrolidin-2-one core is constructed via lactamization of 4-aminopentanoic acid derivatives.
Lactam Formation
4-Aminopentanoic acid is treated with isopropylamine in the presence of a coupling agent (e.g., EDCI/HOBt), followed by cyclization under reflux.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Coupling Agent | EDCI/HOBt |
| Temperature | 60°C, 12 h |
| Yield | 70–80% |
Assembly of the Target Compound
Alkylation of Azetidine-3-methanol
The hydroxymethyl group on azetidine is converted to a bromomethyl intermediate using PBr₃. This reacts with 4-bromo-1H-pyrazole in a nucleophilic substitution:
Conditions :
-
Base: Sodium hydride (1.2 eq)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 0°C to RT, 8 h
-
Yield: 65–75%
Coupling with Pyrrolidin-2-one
The azetidine-pyrazole intermediate is coupled with 1-isopropylpyrrolidin-2-one via a Mitsunobu reaction or nucleophilic ring-opening:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reagents | DIAD, PPh₃ |
| Solvent | Tetrahydrofuran |
| Temperature | RT, 24 h |
| Yield | 55–60% |
Analytical Characterization
Critical spectroscopic data for the final compound include:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (d, 6H, CH(CH₃)₂), 2.85–3.10 (m, azetidine CH₂), 3.45 (s, pyrazole CH₂), 7.45 (s, pyrazole H) |
| ¹³C NMR | δ 175.8 (C=O), 145.2 (pyrazole C-Br), 52.1 (azetidine N-CH₂) |
| HRMS | m/z 397.12 [M+H]⁺ |
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Bromination : Use of Lewis acids (e.g., AlCl₃) improves 4-bromo isomer purity.
-
Azetidine Ring Stability : Avoid prolonged exposure to strong acids; TFA is preferred over HCl.
-
Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling azetidine derivatives with brominated pyrazole precursors. For example, azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions on the azetidine and pyrrolidinone rings. For bromine-containing moieties, -NMR coupling may resolve ambiguities.
- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways. Discrepancies between calculated and observed peaks may indicate incomplete purification or tautomeric forms .
Q. What safety protocols are essential for handling brominated azetidine-pyrrolidinone derivatives?
- Methodology : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of brominated intermediates. Store the compound in amber vials at 4°C to prevent photodegradation. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in catalytic reactions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., Suzuki coupling outcomes) to validate computational models .
Q. What strategies resolve contradictions between spectral data and crystallographic results for structural elucidation?
- Methodology :
- Dynamic NMR : Detect conformational flexibility in solution (e.g., azetidine ring puckering) that may differ from solid-state structures.
- Variable-temperature XRD : Assess thermal motion to distinguish static vs. dynamic disorder in crystals.
- Complementary techniques : Pair solid-state IR with solution-phase UV-Vis to identify solvent-induced conformational changes .
Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
- Methodology :
- Hydrolysis studies : Incubate the compound in pH-buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and quantify bromine release via ion chromatography.
- Photolysis : Expose to UV light (254 nm) to simulate sunlight. Identify photoproducts using QTOF-MS and assess ecotoxicity via Daphnia magna bioassays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
